
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is a chemical compound with the molecular formula C15H18O5. It is a derivative of benzoic acid, characterized by the presence of an acryloxy group attached to a pentyl chain, which is further connected to a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 5-bromo-pentanol, followed by the acrylation of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid undergoes various chemical reactions, including:
Polymerization: The acryloxy group can participate in free radical polymerization, leading to the formation of polymers.
Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 4-Hydroxybenzoic acid and 5-hydroxy-pentanol.
Applications De Recherche Scientifique
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and resins with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloxy group plays a crucial role in initiating free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Acryloxy-hexyl-1-oxy)benzoic acid
- 4-(4-Acryloxy-butyl-1-oxy)benzoic acid
- 4-(3-Acryloxy-propyl-1-oxy)benzoic acid
Comparison
4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is unique due to its specific chain length and the position of the acryloxy group. This structural feature imparts distinct properties to the compound, such as its polymerization behavior and the mechanical properties of the resulting polymers. Compared to its analogs with different chain lengths, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-(5-prop-2-enoyloxypentoxy)benzoic acid |
InChI |
InChI=1S/C15H18O5/c1-2-14(16)20-11-5-3-4-10-19-13-8-6-12(7-9-13)15(17)18/h2,6-9H,1,3-5,10-11H2,(H,17,18) |
Clé InChI |
ILQMZWNFHVWTII-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
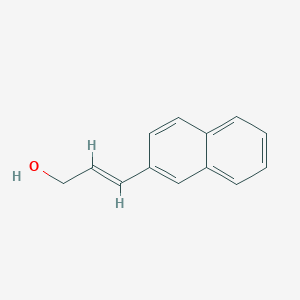
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
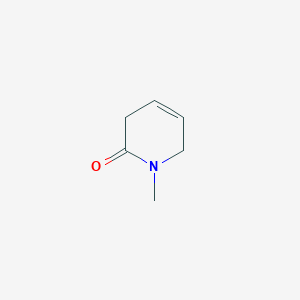
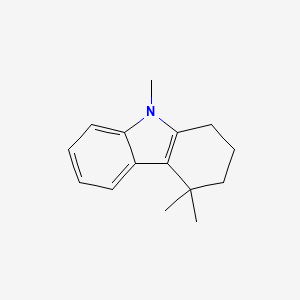

![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

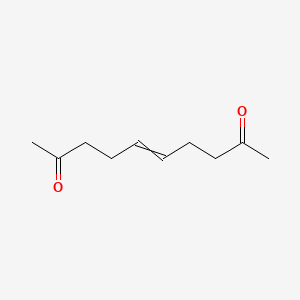
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
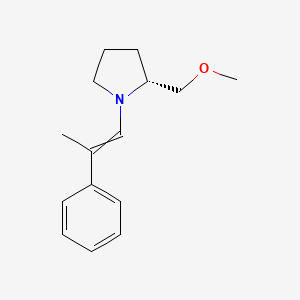
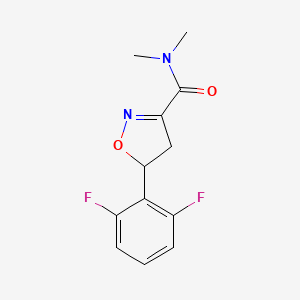
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
